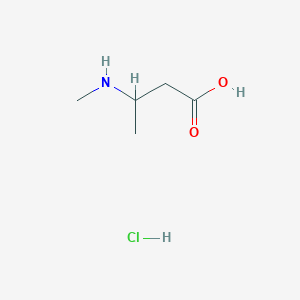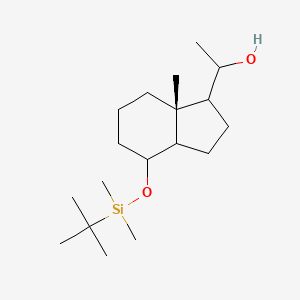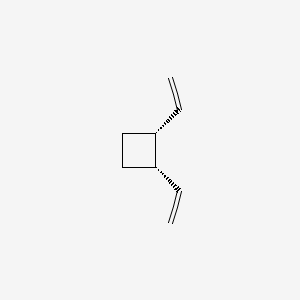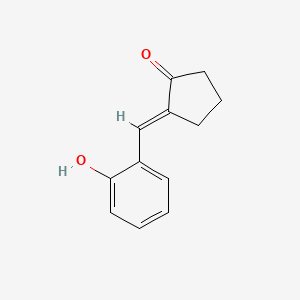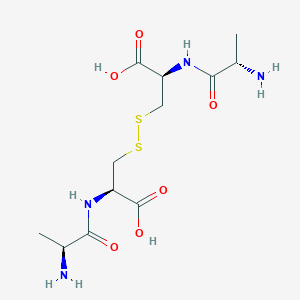
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is a chemical compound with the molecular formula C64H132O4Si . It is also known as Silicic acid (H4SiO4), tetrakis(2-hexyldecyl) ester .
Molecular Structure Analysis
The molecular weight of TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is 993.82 . The exact structure would require more detailed spectroscopic data which is not available from the current search results.Chemical Reactions Analysis
Specific chemical reactions involving TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 are not available in the current search results. It’s often used as a chemical intermediate , which suggests it may be involved in various chemical reactions depending on the specific context.Physical And Chemical Properties Analysis
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is a liquid substance . More detailed physical and chemical properties are not available from the current search results.Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of TETRAKIS(2-OCTYLDODECYLOXY)SILANE can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Octyldodecanol", "Sodium hydride", "Tetraethyl orthosilicate", "1-bromooctane", "Sodium iodide", "n-Butyllithium", "Chlorotrimethylsilane", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Octyldodecanol is reacted with sodium hydride to form the corresponding alkoxide.", "Step 2: Tetraethyl orthosilicate is added to the reaction mixture and allowed to react with the alkoxide to form the corresponding silanol.", "Step 3: The silanol is then reacted with 1-bromooctane in the presence of sodium iodide to form the corresponding alkylsilane.", "Step 4: The alkylsilane is then reacted with n-butyllithium to form the corresponding lithium alkylsilane.", "Step 5: Chlorotrimethylsilane is added to the reaction mixture to quench the lithium alkylsilane and form the corresponding trimethylsilyl alkylsilane.", "Step 6: The trimethylsilyl alkylsilane is then reacted with sodium hydroxide to form the corresponding silanol.", "Step 7: The silanol is then reacted with hydrochloric acid to form the corresponding chlorosilane.", "Step 8: The chlorosilane is then reacted with methanol to form the corresponding methoxysilane.", "Step 9: The methoxysilane is then reacted with hexane to form TETRAKIS(2-OCTYLDODECYLOXY)SILANE." ] } | |
Numéro CAS |
151395-68-5 |
Nom du produit |
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 |
Formule moléculaire |
C80H164O4Si |
Poids moléculaire |
1218.24126 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



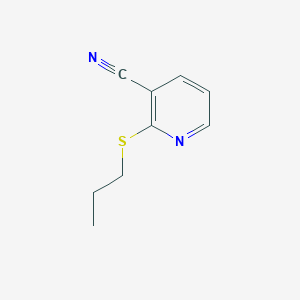


![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)
